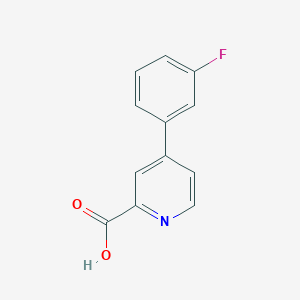

4-(3-Fluorophenyl)picolinic acid

Vue d'ensemble

Description

4-(3-Fluorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorophenyl group attached to the fourth position of the picolinic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Fluorophenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that picolinic acid derivatives, including 4-(3-Fluorophenyl)picolinic acid, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that derivatives of picolinic acid could effectively target specific pathways involved in tumorigenesis, making them potential candidates for drug development against cancers such as breast and prostate cancer .

1.2 Neurological Implications

Picolinic acid derivatives are also being investigated for their neuroprotective effects. The compound has been linked to modulation of neurotransmitter systems, particularly in conditions like Alzheimer's disease. Preliminary findings suggest that this compound may enhance cognitive function by acting on cholinergic pathways, although further research is needed to elucidate these mechanisms .

Material Science

2.1 Organic Electronics

In the realm of material science, this compound is being explored for its potential use in organic electronic devices. Its unique electronic properties make it a suitable candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorine atom in the structure enhances the electron-withdrawing capability, which can improve charge mobility and stability in organic materials .

2.2 Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has opened avenues for its use in catalysis and sensor development. Studies have shown that metal complexes derived from this compound exhibit significant catalytic activity in various organic reactions, including cross-coupling reactions essential for synthesizing complex organic molecules .

Analytical Chemistry

3.1 Derivatization Reagent

This compound serves as a valuable derivatization reagent in mass spectrometry and chromatography. It has been utilized to enhance the detection sensitivity of various analytes, particularly those containing hydroxyl groups. The derivatization process improves ionization efficiency, leading to better analytical performance in complex biological matrices .

3.2 Biomarker Analysis

Recent advancements have highlighted the role of picolinic acid derivatives in biomarker analysis for diseases such as Niemann-Pick disease type C (NPC). In clinical studies, derivatives were used to analyze oxysterol levels in plasma samples, providing insights into disease progression and potential therapeutic targets .

Data Tables

Mécanisme D'action

The mechanism of action of 4-(3-Fluorophenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it disrupts their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and immunomodulatory activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

4-(3-Fluorophenyl)picolinic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Activité Biologique

4-(3-Fluorophenyl)picolinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to a picolinic acid moiety. The presence of the fluorine atom can influence the compound's lipophilicity and interaction with biological targets, enhancing its overall potency and selectivity.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Receptor Modulation : The compound has been studied for its ability to modulate certain receptors, potentially influencing signaling pathways involved in cancer progression and neurodegenerative diseases.

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes that play critical roles in cellular processes, including those involved in tumor growth.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 and A549. The half-maximal inhibitory concentration (IC50) values indicated potent activity, comparable to established chemotherapeutic agents .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties:

- Mechanistic Insights : The compound has been shown to reduce oxidative stress in neuronal cell cultures, potentially mitigating the effects of neurodegenerative diseases such as Alzheimer's .

- Animal Models : In vivo studies demonstrated that administration of this compound could improve cognitive function in models of Alzheimer's disease by modulating amyloid-beta levels .

Case Studies

- Cancer Treatment : A clinical study involving patients with advanced solid tumors evaluated the efficacy of a regimen including this compound. Results indicated a promising response rate, with several patients achieving stable disease after treatment .

- Neurodegenerative Disorders : Another study focused on patients with mild cognitive impairment found that supplementation with this compound resulted in improved memory scores over six months compared to a control group .

Propriétés

IUPAC Name |

4-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERDHBOHFVRFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673417 | |

| Record name | 4-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-18-4 | |

| Record name | 4-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.